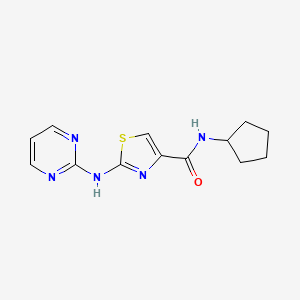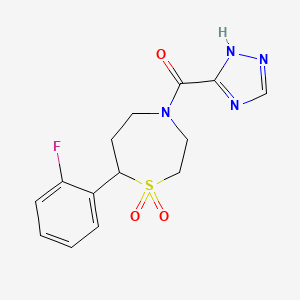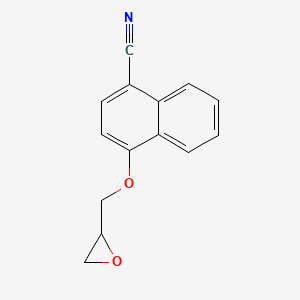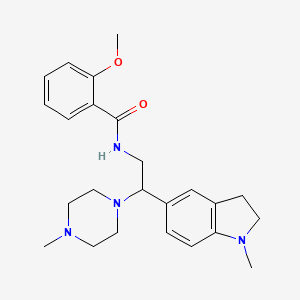
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors, which play important roles in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wissenschaftliche Forschungsanwendungen
Induced Pluripotent Stem Cell (iPSC) Generation
This compound has been identified as a potent enhancer in the generation of iPSCs. It acts as a ROCK inhibitor , which is crucial in preventing apoptosis in human embryonic stem cell cultures during trypsinization . By stabilizing cell surface proteins like E-cadherin, it promotes cell-cell adhesion, an essential factor for maintaining the integrity of stem cells during culture and reprogramming processes.
Anti-Fibrosis Activity
Thiazole derivatives, including N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, have shown promising results in anti-fibrosis activity. They have been tested against fibrotic conditions in hepatic stellate cells (HSC-T6), indicating better performance than some existing anti-fibrotic drugs . This suggests a potential application in treating fibrotic diseases.
Immunomodulation
Known as CP-690,550, this compound has garnered attention for its immunosuppressive properties. It’s being explored for its ability to modulate immune responses, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases.
Antimicrobial and Antiviral Activities
Thiazole compounds are recognized for their broad spectrum of biological activities, including antimicrobial and antiviral effects. They have been incorporated into various drug molecules to combat microbial and viral infections, offering a platform for developing new therapeutics .
Neuroprotection
The thiazole ring is a common structure found in neuroprotective agents. Compounds with this moiety have been studied for their potential to protect neuronal cells against damage, which could be instrumental in treating neurodegenerative diseases .
Antitumor and Cytotoxic Drug Development
Thiazole derivatives exhibit significant antitumor and cytotoxic activities. They have been part of the structural backbone for developing antineoplastic drugs, providing a pathway for new cancer treatments .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit Rho kinase , an enzyme involved in various cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to reverse Ang II-induced MYPT1 and MLC phosphorylation .
Result of Action
For instance, some thiazole derivatives have been found to enhance fibroblast reprogramming efficiency during pluripotent stem cell formation .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKPJTXGKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)


![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)
![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)